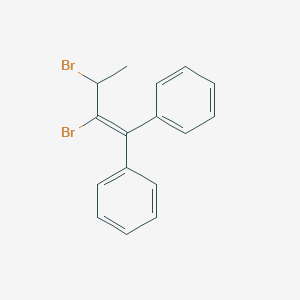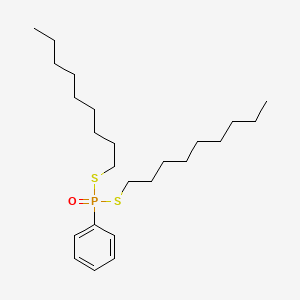![molecular formula C16H13N3 B14406379 7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole CAS No. 88368-30-3](/img/structure/B14406379.png)
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole is a complex organic compound characterized by its unique bicyclic structure It contains a pyrimido[5,4-c]carbazole core with two methyl groups attached at the 7th and 10th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrimido[5,4-c]carbazole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce partially or fully reduced analogs.
Scientific Research Applications
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[5,4-d]pyrimidine: Another bicyclic compound with similar structural features.
Carbazole: A simpler analog without the pyrimidine ring.
7-Methyl-7H-pyrimido[5,4-c]carbazole: A closely related compound with only one methyl group.
Uniqueness
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with biological targets compared to its analogs.
Properties
CAS No. |
88368-30-3 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
7,10-dimethylpyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C16H13N3/c1-10-3-5-13-12(7-10)15-14(19(13)2)6-4-11-8-17-9-18-16(11)15/h3-9H,1-2H3 |
InChI Key |
HHMBZDVDWAXHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C4=NC=NC=C4C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


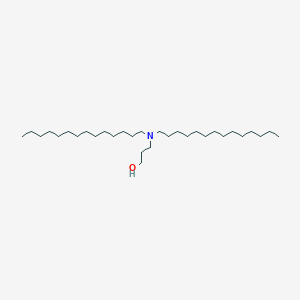

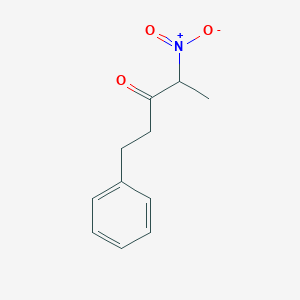
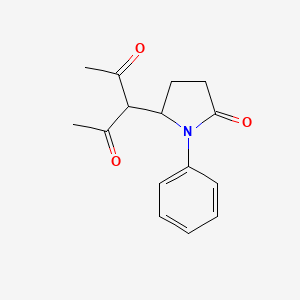
![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
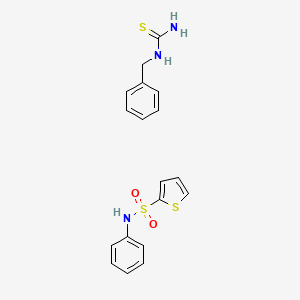
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
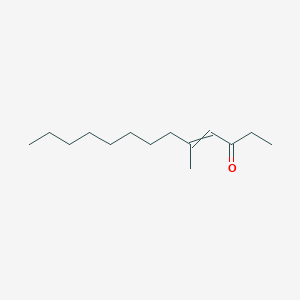
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
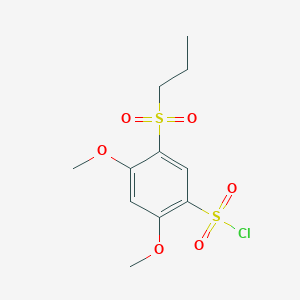
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
